molecular formula C11H14N2O2S B5752117 N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclobutanecarboxamide

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclobutanecarboxamide

Cat. No.: B5752117
M. Wt: 238.31 g/mol
InChI Key: NXYKJJLYFPTGBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclobutanecarboxamide, commonly known as ACTB, is a chemical compound that has gained significant attention in the field of scientific research. It is a thiazole-based compound that has been synthesized using various methods, and its unique properties have made it a popular choice for various applications.

Mechanism of Action

The exact mechanism of action of ACTB is not fully understood. However, studies have shown that it inhibits the activity of various enzymes and signaling pathways involved in inflammation and cancer progression. ACTB has also been found to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that ACTB exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which play a crucial role in inflammation. In addition, ACTB has been found to exhibit anti-cancer effects by inhibiting the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

ACTB has several advantages as a research tool. It is relatively easy to synthesize and can be obtained in high purity. It exhibits potent biological activity at low concentrations, making it a cost-effective research tool. However, it also has some limitations. ACTB is unstable in aqueous solutions and can decompose over time. It also has poor solubility in water, which can make it challenging to use in some experiments.

Future Directions

There are several future directions for research on ACTB. One potential area of research is the development of novel ACTB derivatives with enhanced biological activity and improved stability. Another area of research is the investigation of the potential of ACTB as a therapeutic agent for the treatment of various inflammatory and cancer-related diseases. Additionally, further studies are needed to understand the exact mechanism of action of ACTB and its potential interactions with other compounds.

Synthesis Methods

ACTB can be synthesized using different methods, including the reaction of 5-acetyl-4-methylthiazole-2-carboxylic acid with cyclobutanecarbonyl chloride in the presence of a base. Another method involves the reaction of 5-acetyl-4-methylthiazole-2-carboxylic acid with cyclobutanecarbonyl isocyanate in the presence of a base. Both methods have been reported to yield high-quality ACTB.

Scientific Research Applications

ACTB has been extensively used in scientific research, primarily in the field of medicinal chemistry. It has been found to exhibit potent anti-inflammatory and anti-cancer activities. ACTB has also been used as a building block for the synthesis of various compounds with potential therapeutic applications.

Properties

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2S/c1-6-9(7(2)14)16-11(12-6)13-10(15)8-4-3-5-8/h8H,3-5H2,1-2H3,(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXYKJJLYFPTGBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2CCC2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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